molecular formula C20H20N2O5 B2590217 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide CAS No. 952968-12-6

3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2590217
CAS No.: 952968-12-6
M. Wt: 368.389
InChI Key: DQWKYYOJZOGKCG-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps. One common method includes the formation of the isoxazole ring through a cyclization reaction. For instance, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

3,4-Dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular targets are still under investigation and require further research to be fully understood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dimethoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide apart is the presence of the isoxazole ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-24-16-6-4-5-13(9-16)18-11-15(22-27-18)12-21-20(23)14-7-8-17(25-2)19(10-14)26-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWKYYOJZOGKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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